Plastoquinone-1

Descripción

Historical Context of Plastoquinone-1 Discovery and Early Functional Elucidations

The discovery of plastoquinone (B1678516) has a layered history. It was first identified by Kofler in 1946 during research focused on Vitamin K. researchgate.netnih.gov However, it was independently rediscovered in 1959 by F.L. Crane, who was initially analyzing plants for the presence of coenzyme Q. researchgate.netnih.gov Crane found another lipophilic quinone in addition to coenzyme Q in green plants. nih.gov Initial findings misleadingly suggested it might have coenzyme Q activity in mitochondria, but more refined methods later disproved this. nih.gov

Once Crane determined that the new quinone was concentrated in chloroplasts, he proposed its involvement in photosynthesis, analogous to coenzyme Q's role in mitochondrial respiration. nih.gov This hypothesis was substantiated by subsequent research. Experiments demonstrated that plastoquinone could be involved in photosynthetic redox reactions. nih.gov Further evidence came from Norman Bishop's work, which showed that re-adding PQ to solvent-extracted chloroplasts could restore electron transport. nih.gov The structure was defined as a 2,3-dimethyl 5-solanosyl benzoquinone. nih.gov Early research also identified other related forms, such as Plastoquinone B (PQ-B) and Plastoquinone C (PQ-C), which were later determined to be derivatives with fatty acids esterified to a hydroxyl group on the prenyl side chain. nih.gov

Overview of this compound's Centrality in Photosynthetic Electron Transport

Plastoquinone is a cornerstone of the photosynthetic electron transport chain, acting as a mobile carrier of electrons and protons. vedantu.comwikipedia.org Its primary function is to shuttle electrons from Photosystem II (PSII) to the cytochrome b6f complex. researchgate.netusp.br

Within PSII, plastoquinone molecules occupy two specific binding sites: QA and QB. wikipedia.org The PQ at the primary site, QA, is tightly bound and accepts a single electron from an excited pheophytin molecule (a primary electron acceptor). wikipedia.orgusp.br This electron is then transferred to a more loosely bound plastoquinone molecule at the secondary QB site. wikipedia.orgusp.br After this process occurs a second time, the QB molecule has accepted two electrons and picks up two protons from the chloroplast stroma, becoming fully reduced to plastoquinol (PQH2). wikipedia.orgusp.br

This reduced plastoquinol then leaves the QB site and moves through the thylakoid membrane to the cytochrome b6f complex. usp.br There, it is oxidized, releasing the two electrons to the complex and the two protons into the thylakoid lumen. usp.br This transfer of protons contributes to the generation of a proton motive force across the thylakoid membrane, which drives the synthesis of ATP. usp.br The electrons are ultimately passed to plastocyanin, continuing the linear electron flow towards Photosystem I (PSI). wikipedia.orgusp.br The rate-limiting step for cyclic electron flow, an alternative pathway, is the reduction of the plastoquinone pool. frontiersin.org

Scope of Academic Research on this compound Beyond its Primary Function

Beyond its fundamental role as an electron carrier, research has unveiled a wider array of functions for plastoquinone, connecting photosynthesis with broader cellular metabolism and stress responses. nih.gov

Antioxidant and Photoprotective Roles: A significant portion of the plastoquinone pool exists outside the thylakoid membranes, particularly in plastoglobules, which act as a storage site. nih.govresearchgate.net The reduced form, plastoquinol, is a potent antioxidant. vedantu.comnih.gov It protects the cell from oxidative damage by scavenging reactive oxygen species (ROS), such as superoxide (B77818), that are inevitably produced during photosynthesis. wikipedia.orgnih.gov This antioxidant activity is crucial for maintaining the integrity of cellular structures under conditions of high light stress. nih.gov

Redox Sensor and Gene Regulation: The redox state of the plastoquinone pool (the ratio of PQ to PQH2) acts as a crucial cellular sensor. nih.gov This redox signal is instrumental in regulating the phosphorylation of proteins in the Light-Harvesting Complex II (LHCII), a process that governs the distribution of excitation energy between PSII and PSI, known as state transitions. nih.gov This regulatory mechanism was first established in the early 1980s. nih.gov Furthermore, the PQ pool's redox state can influence gene expression, linking environmental conditions to genetic responses. nih.govnih.gov

Role in Chlororespiration and Metabolism: Research indicates that plastoquinone is a component of a respiratory-like electron transport chain within the chloroplast, termed "chlororespiration." nih.gov In the dark, the PQ pool can be non-photochemically reduced, a process involving an NAD(P)H dehydrogenase-like enzyme. nih.govannualreviews.org This suggests PQ functions as a link between photosynthesis and respiration in some organisms, such as blue-green algae. nih.gov It also serves as a cofactor in the biosynthesis of other chloroplast metabolites. nih.gov For instance, it acts as an electron acceptor for desaturase enzymes involved in carotenoid synthesis. researchgate.net

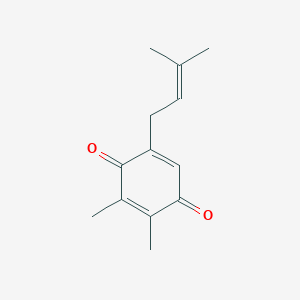

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H16O2 |

|---|---|

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

2,3-dimethyl-5-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C13H16O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7H,6H2,1-4H3 |

Clave InChI |

VBFJJMPOYIKNHB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)C(=CC1=O)CC=C(C)C)C |

Origen del producto |

United States |

Molecular Biogenesis and Cellular Homeostasis of Plastoquinone 1

Biosynthetic Pathways of Plastoquinone-1

The formation of plastoquinone (B1678516) is a highly regulated and compartmentalized process that differs significantly between plants and cyanobacteria.

The biosynthesis of plastoquinone begins with the formation of two key precursors: an aromatic ring and a long isoprenoid tail.

Aromatic Ring Precursor: In higher plants and algae, the benzoquinone ring of plastoquinone originates from the amino acid L-tyrosine. nih.govnih.gov Tyrosine is converted into 4-hydroxyphenylpyruvate (HPP), which is then transformed into homogentisate (HGA) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgresearchgate.net HGA serves as the direct aromatic precursor that is integrated into the plastoquinone molecule. nih.gov

Isoprenoid Side Chain Precursor: The isoprenoid side chain is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids. nih.gov This pathway utilizes glyceraldehyde 3-phosphate (G3P) and pyruvate to produce the fundamental five-carbon (C5) isoprene units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These units are sequentially condensed to form polyprenyl diphosphates of varying lengths. For the most common form, Plastoquinone-9, a 45-carbon side chain is formed from solanesyl diphosphate (SPP), which is synthesized by solanesyl diphosphate synthase (SPS). nih.govwikipedia.org The synthesis of this compound would involve the attachment of a single C5 isoprenoid unit derived from these precursors.

A series of specialized enzymes catalyze the condensation of the precursor molecules and subsequent modifications to yield the final plastoquinone product.

In plants, the committed step in plastoquinone biosynthesis is catalyzed by Homogentisate Solanesyltransferase (HST), a membrane-bound enzyme. nih.govnih.gov HST facilitates the condensation of the aromatic head group, homogentisate (HGA), with the isoprenoid side chain, solanesyl diphosphate (SPP). researchgate.net This crucial reaction involves both a prenylation and a decarboxylation of HGA, resulting in the formation of 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), a key intermediate in the pathway. researchgate.netnih.gov While its name implies specificity for solanesyl diphosphate (C45), in vitro studies have shown that HST can also utilize shorter-chain prenyl diphosphates, indicating a degree of flexibility that may allow for the synthesis of various plastoquinone forms. nih.gov

The biosynthetic pathway in cyanobacteria differs substantially from that in plants, notably in its use of a different aromatic precursor and a distinct enzymatic machinery for the condensation step. wikipedia.orgportlandpress.com Instead of homogentisate, cyanobacteria utilize 4-hydroxybenzoate (B8730719) (4-HBA) as the aromatic head group. nih.gov The key enzyme in this pathway is 4-hydroxybenzoate solanesyltransferase, which catalyzes the prenylation of 4-HBA with solanesyl diphosphate. portlandpress.comnih.gov This enzyme, identified as Slr0926 in Synechocystis sp. PCC6803, shows high specificity for 4-HBA but can accommodate prenyl side chains of various lengths. nih.gov This pathway's initial steps are analogous to those of ubiquinone biosynthesis in bacteria. nih.gov

Following the initial condensation reaction, further enzymatic modifications are required to produce the final plastoquinone molecule.

In Plants: After HST forms the intermediate 2-methyl-6-solanesyl-1,4-benzoquinol, a subsequent methylation step occurs. wikipedia.org This reaction is catalyzed by a specific methyltransferase (MPBQ/MSBQ methyltransferase), which converts the intermediate into plastoquinol-9, the reduced form of plastoquinone-9. nih.gov

In Cyanobacteria: The pathway involving 4-hydroxybenzoate requires additional steps after prenylation. The intermediate, 4-hydroxy-3-prenylbenzoate, undergoes decarboxylation. This step is catalyzed by a 4-hydroxy-3-solanesylbenzoate decarboxylase, an enzyme essential for the completion of plastoquinone synthesis in these organisms. nih.gov

Table 1: Key Enzymes in Plastoquinone Biosynthesis

| Enzyme Name | Organism(s) | Substrate(s) | Product | Function in Pathway |

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Plants, Algae | 4-hydroxyphenylpyruvate (HPP) | Homogentisate (HGA) | Synthesizes the aromatic precursor HGA. researchgate.net |

| Homogentisate Solanesyltransferase (HST) | Plants, Algae | Homogentisate (HGA), Solanesyl diphosphate (SPP) | 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ) | Catalyzes the key condensation of the aromatic ring and isoprenoid tail. nih.govresearchgate.net |

| MPBQ/MSBQ methyltransferase | Plants, Algae | 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ) | Plastoquinol-9 | Performs the final methylation to form plastoquinol. nih.gov |

| Chorismate pyruvate-lyase | Cyanobacteria | Chorismate | 4-hydroxybenzoate (4-HBA) | Synthesizes the aromatic precursor 4-HBA. nih.gov |

| 4-hydroxybenzoate solanesyltransferase | Cyanobacteria | 4-hydroxybenzoate (4-HBA), Solanesyl diphosphate (SPP) | 4-hydroxy-3-solanesylbenzoate | Catalyzes the key condensation reaction in the cyanobacterial pathway. nih.gov |

| 4-hydroxy-3-solanesylbenzoate decarboxylase | Cyanobacteria | 4-hydroxy-3-solanesylbenzoate | 2-solanesyl-phenol derivative | Removes a carboxyl group following prenylation. nih.gov |

Significant divergence exists in the biosynthetic pathways of plastoquinone between different photosynthetic organisms, particularly between plants and cyanobacteria. These differences highlight distinct evolutionary strategies for producing this essential molecule.

Plant and Algal Pathway: The pathway in plants and green algae is characterized by the use of homogentisate (HGA) as the aromatic precursor. wikipedia.org The central enzymatic step is the condensation of HGA with a polyprenyl diphosphate, catalyzed by Homogentisate Solanesyltransferase (HST) . nih.gov This is followed by a methylation step to yield the final product. wikipedia.org

Cyanobacterial Pathway: In contrast, cyanobacteria employ a pathway that starts with 4-hydroxybenzoate (4-HBA) , which is derived from chorismate. nih.govnih.gov The key condensation is performed by a 4-hydroxybenzoate solanesyltransferase . portlandpress.comnih.gov This is followed by a necessary decarboxylation step. nih.gov This pathway does not appear to utilize HGA and is thought to have evolved from bacterial pathways for ubiquinone synthesis. wikipedia.orgportlandpress.com

This fundamental difference in the choice of aromatic precursor and the corresponding enzymatic machinery represents a major bifurcation in the evolution of plastoquinone biosynthesis.

Table 2: Comparison of Plastoquinone Biosynthesis Pathways

| Feature | Plants / Algae | Cyanobacteria |

| Aromatic Precursor | Homogentisate (HGA) nih.gov | 4-Hydroxybenzoate (4-HBA) nih.gov |

| Source of Aromatic Precursor | L-Tyrosine nih.gov | Chorismate nih.gov |

| Key Condensation Enzyme | Homogentisate Solanesyltransferase (HST) researchgate.net | 4-Hydroxybenzoate Solanesyltransferase nih.gov |

| Post-Condensation Steps | Methylation wikipedia.org | Decarboxylation nih.gov |

| Evolutionary Origin | Thought to be distinct to the plant lineage. | Similar to bacterial ubiquinone synthesis. nih.govnih.gov |

Enzymatic Machinery of this compound Synthesis

Subcellular Localization and Compartmentalization of this compound Pools

This compound (PQ-1), a crucial component in photosynthetic electron transport, is not uniformly distributed within the chloroplast but is instead compartmentalized into distinct pools with specific functional roles. Its localization is intimately linked to the complex architecture of the chloroplast's internal membrane systems.

The thylakoid membrane system of chloroplasts is differentiated into two main domains: the stacked grana thylakoids and the unstacked stroma lamellae. This structural organization leads to a lateral heterogeneity in the distribution of photosynthetic complexes. Photosystem II (PSII) is predominantly located in the grana thylakoids, whereas Photosystem I (PSI) and ATP synthase are primarily found in the stroma lamellae and the outer layers of the grana nih.gov. The cytochrome b6f complex, which links the two photosystems, is more evenly distributed throughout the thylakoid membranes nih.gov.

This compound functions as a mobile electron carrier, shuttling electrons from PSII to the cytochrome b6f complex mdpi.comwikipedia.org. Consequently, the pool of PQ-1 is distributed throughout the thylakoid membrane, allowing it to interact with both PSII in the grana and the cytochrome b6f complexes in both grana and stroma regions nih.govdntb.gov.ua. The hydrophobic nature of the PQ-1 molecule, with its long isoprenyl side chain, anchors it within the lipid bilayer of the thylakoid membrane mdpi.com. While mobile, the diffusion of plastoquinone can be constrained by the high density of protein complexes within the membrane nih.govresearchgate.net. This has led to the proposal of at least two distinct pools of plastoquinone within the thylakoids: one associated with the grana and another with the stroma compartments, each potentially having different kinetic properties nih.govresearchgate.net.

The efficiency of this diffusion is critical, as an over-reduction of the plastoquinone pool can lead to the production of reactive oxygen species and trigger photoinhibitory damage to PSII.

Beyond its well-established role in the thylakoid membrane, a significant fraction of the total plastoquinone pool is located outside of the thylakoids, specifically in plastoglobules and the chloroplast envelope membranes nih.govijnrd.org.

Plastoglobules are lipoprotein particles that are physically attached to the thylakoid membranes. They function as dynamic subcompartments involved in lipid metabolism, including the synthesis and storage of various lipid-soluble compounds. Research has shown that plastoglobules serve as a storage site for excess PQ-1 molecules nih.gov. This extrathylakoid pool is not merely an inert reservoir; there is an active exchange of PQ-1 between the plastoglobules and the thylakoid membranes ijnrd.org. This dynamic equilibrium allows the plastoglobule pool to buffer the thylakoid pool, for instance, by replenishing it under conditions of high photosynthetic activity or stress.

The presence of PQ-1 in the chloroplast envelope is also of functional significance. The envelope membranes are involved in the biosynthesis of various essential molecules, including precursors for PQ-1 itself uni-muenchen.de. The localization of PQ-1 in the envelope suggests a role beyond electron transport, likely related to its antioxidant properties. By scavenging reactive oxygen species, PQ-1 in the envelope can help protect this vital membrane system, which controls the transport of metabolites between the chloroplast and the cytoplasm, from oxidative damage nih.govijnrd.org.

| Location | Primary Function of this compound | Supporting Findings |

| Thylakoid Membranes (Grana & Stroma) | Mobile electron carrier between PSII and Cytochrome b6f complex. | Anchored in the lipid bilayer; diffusion can be restricted by protein crowding. |

| Plastoglobules | Storage reservoir; antioxidant. | Active exchange with the thylakoid pool; buffers against fluctuations in demand. |

| Chloroplast Envelopes | Antioxidant; potential role in biosynthesis. | Protects the envelope from oxidative damage; site of precursor synthesis. |

Metabolic Regulation of this compound Levels

The abundance of this compound within the chloroplast is tightly regulated to match the metabolic status of the cell and prevailing environmental conditions. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the turnover of the molecule itself.

The biosynthesis of this compound is a complex process involving multiple enzymes, the genes for which are subject to regulatory control. The pathway involves the synthesis of a benzoquinone head group from the amino acid tyrosine and a long isoprenoid side chain via the methylerythritol 4-phosphate (MEP) pathway wikipedia.orgresearchgate.net.

Key enzymes in this pathway include Solanesyl Diphosphate Synthase (SPS), which synthesizes the solanesyl diphosphate (SPP) tail, and Homogentisate Solanesyltransferase (HST), which catalyzes the condensation of the head group precursor with the tail nih.govnih.govresearchgate.net. Studies in Arabidopsis thaliana have identified two genes, AtSPS1 and AtSPS2, encoding solanesyl diphosphate synthases. The expression of these genes is crucial for maintaining the plastoquinone pool, as silencing them leads to a reduction in plastoquinone content and subsequent photoinhibition nih.gov. The expression of these key biosynthetic genes can differ between various plant tissues, suggesting tissue-specific regulation of PQ-1 levels nih.gov.

While direct transcriptional control of these genes is a regulatory point, a significant layer of control is exerted by the redox state of the plastoquinone pool itself. The PQ-1 pool acts as a sensor, initiating retrograde signaling from the chloroplast to the nucleus to modulate gene expression nih.govijnrd.org. This regulation, however, often occurs at the post-transcriptional level for many photosynthesis-related genes, affecting protein accumulation rather than mRNA levels nih.govosti.gov. For instance, a constitutively reduced plastoquinone pool can lead to a strong reduction in the accumulation of light-harvesting complex proteins, even when the corresponding mRNA levels are largely unaffected nih.govosti.gov. This suggests that the synthesis or stability of the PQ-1 biosynthetic enzymes themselves could be subject to similar post-transcriptional or post-translational control mechanisms.

Light: Light is the most significant environmental factor. Both the intensity and quality (wavelength) of light modulate the redox state of the PQ-1 pool. High light intensity leads to a higher rate of electron flow from PSII, causing a reduction of the PQ-1 pool nih.gov. Conversely, light that preferentially excites PSI can lead to the oxidation of the pool nih.gov. Plants acclimate to these changes by adjusting the stoichiometry of photosynthetic components, a process in which the PQ-1 redox state is a key signal researchgate.netresearchgate.netresearchgate.net. Long-term acclimation to different light regimes can involve changes in the total amount of PQ-1 to optimize photosynthetic efficiency and minimize photodamage.

Temperature: Temperature stress, such as heat stress, can also influence the plastoquinone pool. Heat stress may modulate the rate of nonphotochemical reduction of plastoquinone, indicating an interplay between temperature and the redox state of the pool nih.gov.

Other Stress Factors: Various abiotic stresses can lead to the generation of reactive oxygen species (ROS) in the chloroplast. As plastoquinol (the reduced form of PQ-1) is a potent antioxidant, conditions of oxidative stress can increase the demand for PQ-1, potentially signaling an upregulation of its biosynthesis to enhance photoprotection nih.govnih.gov.

| Environmental Factor | Effect on this compound Pool | Regulatory Consequence |

| Light Intensity | High light increases reduction; low light leads to oxidation. | Triggers short-term (state transitions) and long-term (gene expression) acclimation responses. |

| Light Quality | Different wavelengths preferentially reduce or oxidize the pool. | Fine-tunes the balance of excitation energy between PSII and PSI. |

| Temperature | Heat stress can affect nonphotochemical reduction rates. | Influences the overall redox balance of the chloroplast. |

| Oxidative Stress | Increased demand for PQ-1 as an antioxidant. | May lead to an increase in the total pool size for enhanced photoprotection. |

Another key aspect of turnover is related to its antioxidant function. Plastoquinol can be oxidized by reacting with various reactive oxygen species (ROS), such as superoxide (B77818) radicals, to neutralize them mdpi.comwikipedia.org. This protective oxidation is a crucial mechanism for mitigating oxidative stress within the chloroplast.

The complete degradation or catabolism of this compound is most pronounced during senescence. As leaves age and chloroplasts are dismantled to remobilize nutrients, their components, including thylakoid membranes and their constituents, are broken down researchgate.netresearchgate.net. During this process, known as the chloroplast-to-gerontoplast transition, the internal membrane structures are disorganized, and plastoglobules, which contain stored plastoquinone, increase in size. The breakdown of thylakoid lipids and proteins is a well-documented part of senescence, and it is within this broader catabolic program that plastoquinone molecules are ultimately degraded researchgate.netresearchgate.net. While the general process of chloroplast dismantling is understood, the specific enzymatic steps and breakdown products of this compound catabolism are less well-defined.

Functional Roles of Plastoquinone 1 in Photosynthetic Electron Transport

Plastoquinone-1 as a Mobile Electron Carrier

The primary role of PQ-1 is to shuttle electrons derived from the light-induced oxidation of water in PSII to the Cytochrome b₆f complex. usp.brvedantu.com This process is fundamental for establishing the proton gradient that drives ATP synthesis. usp.brvedantu.com As a mobile carrier, PQ-1 diffuses laterally within the lipid bilayer of the thylakoid membrane, connecting the two large protein complexes. pnas.org

Electron Acceptor Function from Photosystem II (PSII)

This compound acts as the terminal electron acceptor of Photosystem II. oup.comwikipedia.org Following the light-driven charge separation at the P680 reaction center, electrons are passed through a series of cofactors within PSII. usp.br Ultimately, PQ-1 binds to a specific site on PSII and is reduced. wikipedia.orgwikipedia.org This reduction involves the acceptance of two electrons from PSII, which are delivered sequentially. wikipedia.org

Electron Donor Function to the Cytochrome b6f Complex

Once fully reduced to its plastoquinol form (PQH₂), this compound detaches from PSII and diffuses through the thylakoid membrane to the Cytochrome b₆f complex. usp.brpnas.org At the Cytochrome b₆f complex, plastoquinol is oxidized, donating its two electrons to the complex. vedantu.comwikipedia.org These electrons are then passed along to plastocyanin, continuing the electron transport chain toward Photosystem I. usp.brwikipedia.orgwikipedia.org The oxidation of plastoquinol at the Cytochrome b₆f complex is a key step that contributes to the translocation of protons across the membrane. oup.com

Dynamics of Electron Transfer and Proton Coupling during Reduction-Oxidation Cycle

The reduction-oxidation (redox) cycle of this compound is tightly coupled to proton translocation. When a PQ-1 molecule accepts two electrons from PSII, it also takes up two protons from the chloroplast stroma, resulting in the formation of plastoquinol (PQH₂). vedantu.comwikipedia.orglibretexts.org This fully reduced, neutral molecule then moves to the lumenal side of the membrane. libretexts.org

Upon donating its electrons to the Cytochrome b₆f complex, the two protons are released into the thylakoid lumen. usp.brwikipedia.orglibretexts.org This process, part of the "Q-cycle," effectively pumps protons from the stroma into the lumen, generating a proton motive force that is harnessed by ATP synthase for the production of ATP. wikipedia.orgoup.comfrontiersin.org The cycle is completed as the oxidized PQ-1 returns to PSII to accept another pair of electrons. libretexts.org

Specific Binding Sites within Photosystem II

PSII contains two distinct binding sites for plastoquinone (B1678516), designated Qₐ and Qᵦ. wikipedia.orgnih.govresearchgate.net These sites are housed within the D2 and D1 protein subunits of the PSII reaction center, respectively. usp.br Although the plastoquinone molecules at both sites are chemically identical, their binding environments and functional roles are markedly different. nih.govscienceopen.com

Quiescent (Qₐ) Site Occupancy and Electron Transfer

The Qₐ site contains a permanently bound plastoquinone molecule that interacts tightly with the surrounding protein matrix of the D2 subunit. wikipedia.orgnih.govscienceopen.com This PQ molecule is not exchangeable with the mobile pool in the membrane and does not undergo protonation. nih.govscienceopen.com Its function is to act as a single-electron gate. nih.gov It accepts one electron from the primary electron acceptor, pheophytin, and subsequently transfers it to the plastoquinone molecule located at the Qᵦ site. usp.brnih.govpnas.org This transfer stabilizes the initial charge separation and prepares the system for the reduction of the second plastoquinone. nih.gov

Dynamic (Qᵦ) Site Functionality and the Two-Electron Gate Mechanism

The Qᵦ site, located on the D1 protein, is the site of action for the mobile this compound pool and functions as a two-electron gate. oup.comillinois.edunih.gov An oxidized PQ-1 molecule from the membrane binds to this site, which is characterized by a weaker and more transient interaction compared to the Qₐ site. wikipedia.orgnih.gov

The reduction process at the Qᵦ site occurs in two distinct steps:

After a single photochemical event, the Qₐ-bound plastoquinone transfers one electron to the PQ-1 at the Qᵦ site, forming a stable plastosemiquinone anion (PQ•⁻). wikipedia.orgacs.org This first electron transfer is a rapid process, occurring in approximately 0.2-0.4 milliseconds. nih.govacs.org

Following a second photochemical event, Qₐ delivers a second electron to the plastosemiquinone. wikipedia.org This second reduction step, which is slightly slower at 0.6-0.8 milliseconds, is coupled with the uptake of two protons from the stroma. nih.govacs.org

This two-electron, two-proton reduction results in the formation of the fully reduced and protonated plastoquinol (PQH₂). usp.broup.com PQH₂ has a low affinity for the Qᵦ binding site and is consequently released into the thylakoid membrane, where it can travel to the Cytochrome b₆f complex. nih.govscienceopen.comnih.gov A new, oxidized PQ-1 molecule from the pool then binds to the vacated Qᵦ site, resetting the system for the next cycle. oup.comnih.gov

Data Tables

Table 1: Comparative Properties of this compound Binding Sites in Photosystem II

| Feature | Qₐ Site | Qᵦ Site |

|---|---|---|

| Location | D2 protein subunit usp.br | D1 protein subunit usp.br |

| Binding Affinity | Tightly bound wikipedia.orgnih.gov | Loosely/transiently bound wikipedia.orgnih.gov |

| Exchangeability | Not exchangeable nih.govscienceopen.com | Exchanges with membrane pool nih.govscienceopen.com |

| Function | One-electron carrier nih.govpnas.org | Two-electron gate oup.comillinois.edu |

| Protonation | Does not undergo protonation nih.govscienceopen.com | Becomes protonated to PQH₂ wikipedia.orgoup.com |

| End Product | Reduced Qₐ (Qₐ⁻) | Reduced and protonated plastoquinol (PQH₂) oup.com |

Table 2: Kinetic Parameters of Electron Transfer from Qₐ⁻ in PSII

| Condition of Qᵦ Site | Reaction | Approximate Time Constant (at pH 6.5) |

|---|---|---|

| Occupied by Plastoquinone (PQ) | Qₐ⁻PQ → QₐPQ⁻ | 0.2 - 0.4 ms (B15284909) acs.org |

| Occupied by Semiquinone (PQ⁻) | Qₐ⁻PQ⁻ → QₐPQ²⁻ (+2H⁺) → QₐPQH₂ | 0.6 - 0.8 ms acs.org |

| Empty | PQ binding, then Qₐ⁻PQ → QₐPQ⁻ | 2 - 3 ms acs.orgresearchgate.net |

| Blocked by Plastoquinol (PQH₂) | Exchange of PQH₂ for PQ, then reaction | ~100 ms acs.orgresearchgate.net |

Elucidation of Ancillary this compound Binding Sites (Qc, Qd)

Beyond the well-established QA and QB binding sites within Photosystem II (PSII), evidence supports the existence of at least one additional, ancillary binding site for plastoquinone, designated QC. nih.govwikipedia.org The presence of this third plastoquinone site has been inferred from experiments on cytochrome b₅₅₉ photoreduction and redox titration. nih.govscienceopen.com Crystallographic studies have since provided structural identification of the QC site. nih.govscienceopen.com

The functional role of the QC-bound plastoquinone is still a subject of ongoing research. nih.gov It is distinct from the QA and QB sites, which are directly involved in the primary and secondary steps of electron transfer from the PSII reaction center. wikipedia.orgwikipedia.org The QA site binds its plastoquinone tightly, mediating a single electron transfer to the more loosely bound plastoquinone at the QB site. nih.gov After receiving two electrons and two protons, the plastoquinol at the QB site is released into the membrane pool. wikipedia.org In contrast, the QC site appears to have different binding characteristics and is not directly in the main electron transport pathway from PSII. The potential existence of a fourth site, QD, has also been proposed, though its confirmation and function remain to be fully elucidated. wikipedia.org

Computational analyses suggest a correlation between the mobility of the plastoquinone molecule and its binding environment. The interaction energy of plastoquinone with the surrounding protein matrix decreases in the order of QA > QB > QC, while the influence of surrounding lipids and other cofactors increases. scienceopen.com This suggests that the QC-bound plastoquinone is more mobile than those at the primary electron-accepting sites.

Integration into Thylakoid Membrane Organization

Role in Lateral Heterogeneity of Photosynthetic Complexes

The thylakoid membrane of chloroplasts is not a homogenous structure but is differentiated into distinct domains: the appressed grana stacks, which are rich in Photosystem II (PSII), and the non-appressed stroma lamellae, which house Photosystem I (PSI) and ATP synthase. wikipedia.org The cytochrome b₆f complex is more evenly distributed throughout both membrane regions. wikipedia.orgsemanticscholar.org This lateral separation of the photosystems necessitates mobile electron carriers to shuttle electrons between them. wikipedia.org

This compound, being a small, lipid-soluble molecule, functions as a mobile carrier, diffusing laterally within the thylakoid membrane. wikipedia.orgosti.gov It shuttles electrons from PSII in the grana to the cytochrome b₆f complex. wikipedia.org However, this diffusion is not entirely unrestricted. The high density of protein complexes within the grana membranes can retard the long-range diffusion of molecules like plastoquinone. osti.govpnas.org This restricted movement can lead to the formation of localized pools of plastoquinone that may not be uniformly reduced by PSII, particularly under high light conditions. frontiersin.org This heterogeneity in the redox state of the plastoquinone pool is a key factor in regulating photosynthetic processes. frontiersin.orgoup.com

The dynamic architecture of the thylakoids, including changes in grana stacking and the connections between grana and stroma lamellae, influences the rate of transport for mobile components like plastoquinone. osti.gov This structural flexibility acts as a control point for regulating photosynthesis by modulating the movement of electron carriers between the spatially separated photosystems. frontiersin.org

Contribution to Proton Motive Force Generation Across the Thylakoid Membrane

This compound plays a central role in generating the proton motive force (pmf) across the thylakoid membrane, which is essential for ATP synthesis. This is achieved through the mechanism of the Q-cycle, which occurs at the cytochrome b₆f complex. nih.govresearchgate.net

The process begins when a plastoquinol (PQH₂), the reduced form of this compound, is oxidized at the Qp-site (quinol oxidation site) of the cytochrome b₆f complex, located on the lumenal (p-side) of the membrane. oup.com This oxidation releases two protons (H⁺) into the thylakoid lumen. nih.gov The two electrons from the PQH₂ follow separate paths. One electron is transferred via the high-potential chain, involving the Rieske iron-sulfur protein and cytochrome f, to plastocyanin. researchgate.netpurdue.edu The second electron is transferred across the membrane to the Qn-site (quinone reduction site) on the stromal (n-side) via two b-type hemes. oup.com

At the Qn-site, a plastoquinone molecule is reduced in two successive one-electron steps. The full reduction to plastoquinol requires two electrons and the uptake of two protons from the stroma. oup.com This newly formed plastoquinol then diffuses back to the Qp-site to be re-oxidized. oup.com

This cyclic process effectively doubles the number of protons translocated from the stroma to the lumen for each electron that passes through the linear electron transport chain. researchgate.net The Q-cycle can theoretically raise the H⁺/e⁻ stoichiometry from 2 to 3. nih.gov However, this ratio can be variable, decreasing under conditions of high light and a large transmembrane pH gradient, possibly due to a "proton slip" mechanism where protons are released to the stroma instead of the lumen. nih.govcore.ac.uk The redox state of the plastoquinone pool also appears to influence the efficiency of proton translocation. nih.gov

This compound in Alternative Electron Transport Pathways

Cyclic Electron Flow Around Photosystem I (PSI)

In addition to linear electron flow (LEF), which produces both ATP and NADPH, chloroplasts utilize cyclic electron flow (CEF) around Photosystem I (PSI). CEF recycles electrons from PSI back to the plastoquinone pool, leading to the generation of a proton gradient and ATP synthesis without the net production of NADPH. nih.govfrontiersin.org This process is crucial for balancing the ATP/NADPH ratio required by metabolic processes like the Calvin-Benson cycle and for protecting the photosystems from photodamage. oup.comslu.se

This compound is a central component of CEF, acting as the electron acceptor from ferredoxin (Fd), the primary electron acceptor of PSI. frontiersin.orgfrontiersin.org The rate-limiting step in CEF is the reduction of plastoquinone. frontiersin.org Two major pathways for CEF have been identified in higher plants:

PGR5/PGRL1-dependent pathway : This pathway is considered the major route for CEF and is sensitive to the inhibitor antimycin A. nih.govoup.com It involves the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE PHOTOSYNTHETIC PHENOTYPE 1 (PGRL1) proteins. slu.sefrontiersin.org The PGR5-PGRL1 complex is thought to function as a ferredoxin-plastoquinone reductase, facilitating the transfer of electrons from reduced Fd to plastoquinone. oup.com This pathway is critical for inducing the proton gradient that regulates both light harvesting and electron transport through the cytochrome b₆f complex. nih.govbiorxiv.org

NDH-complex-dependent pathway : This pathway involves the chloroplast NADH dehydrogenase-like (NDH) complex, which also reduces the plastoquinone pool. oup.combiorxiv.org While both pathways contribute to CEF, the NDH-dependent route is particularly important under certain conditions, such as in C₄ plants, to supply the extra ATP required for their carbon concentration mechanism. biorxiv.org

The partitioning of electrons between LEF and CEF is regulated by the redox state of the plastoquinone pool. frontiersin.org A more reduced pool generally favors LEF, while a more oxidized pool allows for higher rates of CEF. frontiersin.org

Chlororespiration Pathways and Associated Enzymes (e.g., PTOX, NDH complex)

Chlororespiration is a respiratory process occurring in the thylakoid membrane that involves the non-photochemical reduction and oxidation of the plastoquinone pool, ultimately consuming oxygen. bioblast.atopenagriculturejournal.com This pathway involves two key enzymes that interact with this compound: the NAD(P)H dehydrogenase-like (NDH) complex and the plastid terminal oxidase (PTOX). openagriculturejournal.com

NDH Complex : The chloroplast NDH complex is homologous to Complex I of the mitochondrial respiratory chain. mdpi.comopenagriculturejournal.com It catalyzes the reduction of plastoquinone using electrons from stromal reductants. mdpi.comnih.gov While initially thought to use NAD(P)H, recent evidence strongly suggests that reduced ferredoxin (Fd) is the primary electron donor in both plants and cyanobacteria. annualreviews.org By reducing the plastoquinone pool, the NDH complex can feed electrons into alternative pathways and is a key component of NDH-dependent cyclic electron flow. mdpi.comoup.com Its activity helps to prevent the over-reduction of the stroma under stress conditions. openagriculturejournal.com

Plastid Terminal Oxidase (PTOX) : PTOX is a quinol-oxygen oxidoreductase that transfers electrons from reduced plastoquinol (PQH₂) to molecular oxygen, producing water. bioblast.atmdpi.com It is homologous to the mitochondrial alternative oxidase. bioblast.at The primary role of PTOX is to act as a safety valve, preventing the over-reduction of the plastoquinone pool, especially under high light or other stress conditions when the Calvin cycle is limited. nih.govopenagriculturejournal.com By oxidizing plastoquinol, PTOX helps maintain a balanced redox state of the plastoquinone pool, which is crucial for regulating photosynthesis and protecting against oxidative damage. bioblast.atopenagriculturejournal.com The activity and localization of PTOX can be dynamic; for instance, it can move from stromal lamellae to grana stacks under salt stress, increasing its access to its substrate, plastoquinol. pnas.orgopenagriculturejournal.com

Together, the NDH complex and PTOX form a chlororespiratory chain that modulates the redox state of the plastoquinone pool, interacting closely with photosynthetic electron transport to optimize and protect the photosynthetic apparatus under varying environmental conditions. nih.govmdpi.com

Data Tables

Table 1: Key Protein Complexes Interacting with this compound

| Complex/Protein | Location in Thylakoid | Primary Function with this compound |

| Photosystem II (PSII) | Grana Stacks | Photochemical reduction of this compound at the QB site. wikipedia.orgwikipedia.org |

| Cytochrome b₆f Complex | Evenly Distributed | Oxidation of Plastoquinol (PQH₂) and reduction of this compound (Q-cycle). wikipedia.orgresearchgate.net |

| Photosystem I (PSI) | Stroma Lamellae | Indirectly involved via CEF, where PQ is reduced by Fd. wikipedia.orgfrontiersin.org |

| NDH Complex | Stroma Lamellae | Non-photochemical reduction of this compound (CEF and Chlororespiration). mdpi.comoup.com |

| PGR5/PGRL1 Complex | Stroma Lamellae | Ferredoxin-dependent reduction of this compound in CEF. oup.com |

| Plastid Terminal Oxidase (PTOX) | Stroma Lamellae (dynamic) | Oxidation of Plastoquinol, transferring electrons to O₂. bioblast.atmdpi.com |

Table 2: this compound in Electron Transport Pathways

| Pathway | Role of this compound | Key Interacting Components | Primary Outcome |

| Linear Electron Flow (LEF) | Mobile electron carrier | PSII, Cytochrome b₆f | ATP and NADPH production. nih.gov |

| Cyclic Electron Flow (CEF) | Electron acceptor/donor | PSI, Ferredoxin, Cyt b₆f, PGR5/PGRL1, NDH | ATP production, pmf generation, photoprotection. frontiersin.org |

| Chlororespiration | Redox buffer/substrate | NDH Complex, PTOX | Regulation of PQ pool redox state, photoprotection. bioblast.atopenagriculturejournal.com |

Plastoquinone 1 As a Central Regulator and Signaling Hub

Redox State of the Plastoquinone-1 Pool as a Regulatory Signal

The pool of this compound (PQ) molecules embedded in the thylakoid membrane exists in either an oxidized (plastoquinone) or a reduced (plastoquinol) state. The ratio of these two forms, known as the redox state of the PQ pool, serves as a sensitive indicator of the balance between the rates of electron donation from Photosystem II (PSII) and electron acceptance by Photosystem I (PSI). capes.gov.br When PSII is preferentially excited, the PQ pool becomes more reduced, while preferential excitation of PSI leads to its oxidation. capes.gov.brnih.gov This dynamic redox state is not merely a consequence of electron transport but a primary signal that initiates both short-term and long-term acclimatory responses within the chloroplast and the entire plant cell. oup.comnih.gov

Sensing Mechanisms of this compound Redox State

The cell employs sophisticated molecular sensors to perceive the redox state of the this compound pool. A key sensor is the Chloroplast Sensor Kinase (CSK) , a bacterial-type two-component signaling protein located in the chloroplast. nih.govplos.org CSK directly interacts with the PQ pool; it is activated through autophosphorylation when the pool is oxidized and becomes inactive when the pool is reduced. plos.orgresearchgate.net

Another critical sensing mechanism involves the STN7 kinase (in Arabidopsis) or its ortholog STT7 (in Chlamydomonas). nih.gov The activity of this serine/threonine kinase is also governed by the PQ redox state. The reduced form of plastoquinone (B1678516), plastoquinol, is thought to bind to the cytochrome b₆f complex, which in turn activates the STN7 kinase. frontiersin.org

Signal Transduction Pathways Originating from this compound

Once the redox state of the this compound pool is sensed, the information is relayed through distinct signal transduction pathways to elicit specific cellular responses.

The CSK-mediated pathway is primarily involved in the long-term adjustment of photosystem stoichiometry through the regulation of chloroplast gene expression. nih.govplos.org Activated CSK phosphorylates key downstream components, including the chloroplast sigma factor 1 (SIG1) and the plastid transcription kinase (PTK), initiating a transcriptional response. nih.govresearchgate.net

The STN7-mediated pathway governs short-term acclimation responses, most notably state transitions. nih.gov Activated STN7 kinase phosphorylates the light-harvesting complex II (LHCII) proteins. frontiersin.orgfrontiersin.org This phosphorylation event causes a portion of the LHCII to detach from PSII and migrate to PSI, thereby redistributing excitation energy to balance the activity of the two photosystems. frontiersin.org

Furthermore, the redox state of the PQ pool can initiate retrograde signaling pathways that communicate information from the chloroplast to the nucleus. nih.govnih.gov A reduced PQ pool can trigger a signal that travels from the chloroplast to regulate the alternative splicing of nuclear-encoded genes, particularly those involved in RNA processing. nih.gov This signaling is crucial for the plant's ability to respond appropriately to changing light conditions. nih.gov

Regulation of Gene Expression by this compound Redox State

The redox state of the this compound pool exerts profound control over gene expression at both the chloroplast and nuclear levels, ensuring that the composition of the photosynthetic apparatus is optimized for the prevailing environmental conditions.

Control of Chloroplast Gene Transcription (e.g., Photosystem Stoichiometry Adjustment)

A key long-term acclimatory response regulated by the PQ redox state is the adjustment of photosystem stoichiometry, which involves altering the relative abundance of PSI and PSII complexes. capes.gov.brnih.gov This is achieved through the differential transcription of chloroplast-encoded genes for the reaction center proteins of the two photosystems. nih.govresearchgate.net

When the PQ pool is oxidized (e.g., under light that preferentially excites PSI), transcription of PSII genes, such as psbA, is induced, while the transcription of PSI genes, like psaA and psaB, is repressed. capes.gov.brnih.gov Conversely, a reduced PQ pool (e.g., under PSII-favoring light) leads to the induction of PSI gene transcription and repression of PSII genes. capes.gov.brnih.govoup.com This complementary regulation ensures that the synthesis of the photosystems is adjusted to counteract the imbalance in electron transport that initially caused the change in the PQ redox state. capes.gov.brnih.gov

The CSK-mediated signaling pathway is central to this transcriptional regulation. nih.govplos.org For instance, under oxidizing conditions, active CSK leads to the phosphorylation of SIG1, which then represses the transcription of PSI genes while allowing the transcription of PSII genes. researchgate.net

| Condition | PQ Pool Redox State | Key Signaling Component | Transcriptional Response | Outcome |

| PSI-favoring light | Oxidized | CSK (Active) | ↑ psbA (PSII) transcription, ↓ psaA/B (PSI) transcription | Increased PSII/PSI ratio |

| PSII-favoring light | Reduced | CSK (Inactive) | ↓ psbA (PSII) transcription, ↑ psaA/B (PSI) transcription | Decreased PSII/PSI ratio |

This table summarizes the influence of the this compound redox state on the transcription of photosystem core components.

However, it is important to note that some studies suggest that photoreceptors like phytochrome (B1172217) B, rather than the PQ redox state, may be the primary drivers of light quality-responsive changes in photosystem stoichiometry. researchgate.netosti.gov

Retrograde Signaling to Nuclear Gene Expression

The influence of the this compound redox state extends beyond the chloroplast to regulate the expression of nuclear genes, a process known as retrograde signaling. frontiersin.orgoup.com This communication is vital for coordinating the expression of genes for chloroplast proteins encoded in two different cellular compartments.

A reduced PQ pool has been shown to initiate a retrograde signal that affects the alternative splicing of a specific set of nuclear genes, many of which encode proteins involved in RNA processing. nih.gov This signaling pathway is essential for the plant's adaptation to varying light conditions. nih.gov Furthermore, the redox state of the PQ pool regulates the expression of nuclear-encoded genes for proteins like ascorbate (B8700270) peroxidase and transcription factors for plastocyanin. nih.govfrontiersin.orgmdpi.com For example, under high light stress, a signal originating from the PQ pool leads to a rapid increase in the mRNA levels of cytosolic ascorbate peroxidase genes, which are involved in detoxifying reactive oxygen species. nih.gov

The precise nature of the signaling molecule that travels from the chloroplast to the nucleus is still under investigation, but it is clear that the PQ pool is a critical starting point for this inter-organellar communication. nih.gov

Post-Translational Regulation of Photosynthetic Complexes

In addition to transcriptional control, the redox state of the this compound pool also triggers rapid post-translational modifications of existing photosynthetic protein complexes, allowing for swift adjustments to changing light conditions. The most prominent example of this is the regulation of state transitions . nih.gov

As mentioned earlier, a reduced PQ pool activates the STN7 kinase. nih.gov The primary target of STN7 is the major light-harvesting complex of PSII (LHCII). nih.gov Phosphorylation of LHCII proteins causes them to dissociate from PSII and migrate to PSI. frontiersin.org This shift, known as a transition to "State 2," effectively reduces the absorption cross-section of PSII and increases that of PSI, thereby redirecting excitation energy to the photosystem that is operating at a slower rate. nih.govfrontiersin.org

Conversely, when the PQ pool becomes oxidized, the STN7 kinase is inactivated, and a specific phosphatase (PPH1/TAP38) dephosphorylates LHCII. nih.gov This causes the mobile LHCII to return to PSII, reversing the process and leading to "State 1." nih.gov This reversible phosphorylation cycle allows for a dynamic and rapid balancing of light absorption between the two photosystems. nih.gov

Light State Transitions and LHCII Phosphorylation

State transitions are a fundamental short-term acclimation mechanism that balances the distribution of light excitation energy between Photosystem II (PSII) and Photosystem I (PSI). publish.csiro.au This process is governed by the redox state of the plastoquinone pool. publish.csiro.aupublish.csiro.au When PSII is preferentially excited, the PQ pool becomes reduced, leading to the activation of a protein kinase, STN7. nih.govpnas.orgresearchgate.net This kinase phosphorylates the light-harvesting complex II (LHCII), causing a portion of it to detach from PSII and migrate to PSI. nih.govpnas.org This shift, known as a transition to State 2, redresses the energy imbalance by increasing the absorption cross-section of PSI. nih.gov Conversely, under conditions that favor PSI excitation, the PQ pool becomes oxidized, inactivating the STN7 kinase. nih.govpnas.org A phosphatase, PPH1/TAP38, then dephosphorylates LHCII, causing it to move back to PSII, a state referred to as State 1. nih.govpnas.org

| Condition | PQ Pool Redox State | STN7 Kinase Activity | LHCII Phosphorylation | Resulting State |

|---|---|---|---|---|

| PSII Over-excitation (e.g., shade light) | Reduced | Active | Increased | State 2 (LHCII moves to PSI) |

| PSI Over-excitation (e.g., far-red light) | Oxidized | Inactive | Decreased | State 1 (LHCII moves to PSII) |

Impact on Light-Harvesting Capacity Adjustment

The redox state of the plastoquinone pool is a primary signal for both short-term and long-term adjustments in light-harvesting capacity. plos.org Short-term adjustments are achieved through state transitions, which redistribute existing LHCII. plos.org Long-term acclimation involves changes in the stoichiometry of the photosystems, a process also influenced by the PQ pool's redox status. plos.orgnih.gov

The expression of nuclear-encoded genes for LHCII apoproteins (cab genes) is regulated by the redox state of the plastoquinone pool. researchgate.net A reduced PQ pool signals for a decrease in the synthesis of LHCII proteins, thereby reducing the light-harvesting antenna size of PSII under high light conditions. researchgate.net Conversely, an oxidized PQ pool under low light conditions would signal for an increase in LHCII synthesis to maximize light capture. This demonstrates a sophisticated feedback loop where the PQ pool acts as a sensor, translating light intensity into a signal that modulates gene expression to adjust the plant's light-harvesting capacity. researchgate.netoup.com

This compound's Role in Plant Acclimation and Stress Responses

This compound is integral to how plants acclimate to changing environmental conditions and respond to various stressors. mdpi.com Its functions extend beyond electron transport to include direct roles in photoprotection and the management of harmful reactive oxygen species.

Contribution to Photoprotection Mechanisms

Plastoquinone, particularly in its reduced form (plastoquinol, PQH2), is a potent antioxidant. nih.govresearchgate.net It plays a crucial role in protecting the photosynthetic apparatus from photodamage, especially under conditions of excess light. nih.govmdpi.com When light energy absorption exceeds the capacity of the photosynthetic apparatus to utilize it, the PQ pool becomes highly reduced. frontiersin.org This can lead to the formation of reactive oxygen species (ROS). PQH2 can directly scavenge ROS, thus preventing lipid peroxidation and damage to proteins and DNA within the chloroplast. mdpi.comnih.govwikipedia.org Overexpression of genes involved in plastoquinone biosynthesis has been shown to enhance tolerance to high light stress in plants like Arabidopsis. mdpi.com

Management of Reactive Oxygen Species (ROS) within the Photosynthetic Apparatus

The photosynthetic electron transport chain is a major site of ROS production in plant cells, particularly under stress conditions. mdpi.com Plastoquinone is centrally involved in both the generation and scavenging of ROS. mdpi.comnih.gov The reduced form, plastoquinol, can react with superoxide (B77818) anion radicals to produce hydrogen peroxide, which can act as a signaling molecule. wikipedia.orgnih.gov At the same time, the PQ pool can be oxidized by ROS, including superoxide radicals and singlet oxygen. mdpi.com This dual role highlights the fine balance maintained by the PQ pool in managing ROS levels, functioning as both a source for signaling and a scavenger for detoxification. mdpi.comnih.gov The redox state of the PQ pool is therefore critical for maintaining cellular redox homeostasis and protecting the cell from oxidative damage. nih.gov

Modulation of Responses to Abiotic Stressors (e.g., High Light, CO2 concentration)

The redox state of the plastoquinone pool is a key sensor that integrates signals from various abiotic stressors, such as high light and fluctuating CO2 concentrations, to initiate acclimatory responses. nih.govbotany.pl Under high light, the PQ pool becomes more reduced, triggering photoprotective mechanisms. mdpi.com Similarly, low CO2 availability, which can occur under drought stress due to stomatal closure, leads to a reduction of the PQ pool as the downstream electron sink (carbon fixation) is limited. mdpi.com This change in the PQ redox state signals for the downregulation of photosynthetic activity and the activation of stress response pathways. nih.govbotany.pl Research has shown that the redox state of the PQ pool can influence the expression of numerous nuclear genes, indicating its role as a crucial retrograde signaling molecule that communicates the metabolic state of the chloroplast to the nucleus. nih.govfrontiersin.org

| Stressor | Effect on Photosynthesis | Impact on PQ Pool | Resulting Plant Response |

|---|---|---|---|

| High Light | Exceeds capacity of carbon fixation | Becomes more reduced | Activation of photoprotection (NPQ, antioxidant systems) |

| Low CO₂ Concentration | Limits Calvin Cycle activity | Becomes more reduced | Downregulation of electron transport, potential for ROS signaling |

Non-Photochemical Quenching (NPQ) Modulated by this compound

Non-photochemical quenching (NPQ) is a primary photoprotective mechanism that dissipates excess absorbed light energy as heat, thereby preventing the formation of damaging ROS. nih.govnih.gov The induction of the major component of NPQ, energy-dependent quenching (qE), is dependent on the formation of a proton gradient (ΔpH) across the thylakoid membrane. nih.govnih.gov

The redox state of the plastoquinone pool indirectly modulates NPQ. A reduced PQ pool, resulting from high light stress, contributes to the generation of the proton gradient through the activity of the cytochrome b6f complex. frontiersin.org Furthermore, the redox state of the PQ pool influences cyclic electron flow (CEF) around PSI, which also contributes to the proton motive force and thus to NPQ induction. frontiersin.org While the primary trigger for NPQ is the luminal pH, the redox state of the plastoquinone pool acts as an upstream regulator, influencing the rate of electron transport and proton pumping that ultimately determine the magnitude of NPQ. nih.govresearchgate.net

Mechanism of Oxidized this compound-Dependent Quenching

Oxidized this compound is recognized as a direct non-photochemical quencher of singlet excited-state chlorophyll (B73375) a (Chla) fluorescence. nih.govcore.ac.uk This quenching mechanism is distinct from the primary energy-dependent component of NPQ (qE) and functions by dissipating excitation energy from the antenna pigments of Photosystem II (PSII) before it can reach the reaction center.

The proposed mechanism involves a direct physical interaction between oxidized this compound molecules and antenna chlorophylls. cas.cz This interaction provides a pathway for the de-excitation of Chla through a non-radiative process, effectively acting as an energy sink. Studies using PSII-enriched membrane fragments have shown that oxidized plastoquinone quenches chlorophyll fluorescence via a static mechanism, meaning it forms a non-fluorescent complex with chlorophyll. researchgate.netnih.gov This process is efficient even at low temperatures (77 K), further supporting a mechanism that does not depend on enzymatic or major conformational changes. nih.gov

Research has demonstrated that the removal or chemical reduction of the oxidized plastoquinone pool eliminates this quenching effect. For instance, in broken spinach chloroplasts treated with the inhibitor DCMU, an observed ~20% lowering of the maximum fluorescence yield (Fm) was reversed when the oxidized plastoquinone pool was reduced to plastoquinol (PQH₂) through dark incubation with NAD(P)H. nih.gov This provides strong evidence that it is the oxidized form of the molecule that is responsible for the quenching. The quenching effect reappears upon reoxidation of the plastoquinol pool by Photosystem I (PSI) activity, confirming the redox-dependent nature of this regulation. nih.gov

Relationship with Thermal Phase of Chlorophyll Fluorescence

The fast chlorophyll a fluorescence induction curve (OJIP transient) provides insights into the function of PSII and the electron transport chain. This curve is characterized by a photochemical phase (O-J rise), which is primarily related to the reduction of the primary quinone acceptor of PSII, Qₐ, and a subsequent thermal phase (J-I-P rise). nih.govpublish.csiro.au The thermal phase, which requires multiple turnovers of PSII, is strongly linked to the reduction state of the plastoquinone pool. nih.govpublish.csiro.au

Oxidized this compound is a major contributor to the quenching observed during the thermal phase. cas.czpublish.csiro.au Studies have shown that the thermal phase is significantly more susceptible to non-photochemical quenching by oxidized quinones than the photochemical phase. publish.csiro.auresearchgate.netnih.gov This indicates that as electrons are passed from Qₐ to the plastoquinone pool, the presence of oxidized plastoquinone molecules acts to suppress the fluorescence yield.

Research has distinguished between the quenching contributions of different fractions of the plastoquinone pool: those molecules that are mobile within the thylakoid membrane (the "free pool") and those that are bound to the Qᵦ site of the PSII reaction center. Both forms contribute to the quenching associated with the thermal phase. publish.csiro.auresearchgate.netnih.gov

Table 1: Research Findings on the Contribution of Oxidized Plastoquinone to Chlorophyll Fluorescence Quenching

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| The Qᵦ-bound and free plastoquinone molecules contribute ~75% and ~25%, respectively, to the thermal phase of chlorophyll a fluorescence. | Spinach Thylakoids | Quantifies the relative importance of different plastoquinone populations in quenching. | publish.csiro.au |

| The thermal phase of chlorophyll a fluorescence is more susceptible to quenching by oxidized quinones than the photochemical phase. | Spinach Thylakoids | Highlights the specific role of plastoquinone redox state in the later phases of fluorescence induction. | publish.csiro.aunih.gov |

| The oxidized forms of Qₐ, Qᵦ, and the free plastoquinone pool are responsible for ~50%, ~25%, and ~25%, respectively, of the total amplitude of variable chlorophyll a fluorescence. | Spinach Thylakoids | Provides a comprehensive breakdown of the quenchers influencing variable fluorescence. | publish.csiro.au |

| Reduction of the oxidized plastoquinone pool by NAD(P)H eliminates the ~20% quenching of maximum fluorescence observed in the presence of DCMU. | Broken Spinach Chloroplasts | Demonstrates that the oxidized state of the plastoquinone pool is directly responsible for a significant quenching effect. | nih.gov |

| The quenching effect of oxidized plastoquinone-9 is inferred to operate via a static mechanism, persisting at low temperatures. | Spinach Thylakoids and PSII Membranes | Suggests the formation of a quenching complex between oxidized plastoquinone and chlorophyll. | researchgate.netnih.gov |

Interactions with Other NPQ Components and Pathways

The regulatory role of this compound extends beyond direct quenching. Its redox state serves as a signaling hub that influences and integrates other major non-photochemical quenching pathways and related processes.

ΔpH-Dependent Quenching (qE): The primary component of NPQ, known as qE, is triggered by the acidification of the thylakoid lumen (a low pH). pnas.orgresearchgate.net The oxidation of plastoquinol (PQH₂) at the cytochrome b₆f complex is a major source of the protons that build this gradient. Therefore, the rate of plastoquinol oxidation directly modulates the strength of the ΔpH and, consequently, the activation of qE. This process involves the protonation of the PsbS protein and the activation of the xanthophyll cycle enzyme violaxanthin (B192666) de-epoxidase, which converts violaxanthin to the energy-dissipating pigment zeaxanthin. mdpi.complos.org

Cyclic Electron Flow (CEF): CEF is an alternative electron transport pathway where electrons from PSI are cycled back to the plastoquinone pool, leading to proton pumping into the lumen without net NADPH production. biorxiv.orgnih.gov This process is critical for generating the extra ΔpH required to induce robust NPQ, especially under high light. pnas.orgresearchgate.net The activity of CEF is highly dependent on the redox state of the plastoquinone pool; an oxidized pool is required to accept electrons from ferredoxin, thereby stimulating CEF activity. frontiersin.orgresearchgate.net By influencing CEF, the plastoquinone pool's redox state fine-tunes the ATP/NADPH ratio and the magnitude of photoprotective NPQ.

State Transitions (qT): The redox state of the plastoquinone pool also governs state transitions, a longer-term acclimation process that balances the distribution of light excitation energy between PSII and PSI. frontiersin.orgcdnsciencepub.com A reduced plastoquinone pool activates a protein kinase (STN7) that phosphorylates light-harvesting complex II (LHCII) proteins, causing them to migrate from PSII to PSI. This re-balancing of antenna size helps to prevent the over-reduction of the plastoquinone pool and maintain efficient electron flow. frontiersin.orgcdnsciencepub.com

Chlororespiration: In the dark, the plastoquinone pool can be non-photochemically reduced by stromal reductants and re-oxidized by oxygen in a process called chlororespiration. nih.govoup.com This pathway can influence the redox poise of the plastoquinone pool, thereby affecting the initial state of the photosynthetic apparatus before illumination and interacting with other dark-active regulatory pathways. nih.gov

Advanced Methodological Approaches in Plastoquinone 1 Research

Spectroscopic Techniques for Analyzing Plastoquinone-1 Dynamics

Spectroscopic methods are powerful, non-invasive tools for probing the function of this compound in its native environment. They provide real-time insights into its involvement in photosynthetic electron transfer.

Chlorophyll (B73375) Fluorescence Kinetic Measurements (OJIP transients, F0, Fm, Fluorescence Quenching Analysis)

Chlorophyll a fluorescence is a sensitive indicator of photosystem II (PSII) activity and, by extension, the redox state of the plastoquinone (B1678516) pool. oup.com When a dark-adapted photosynthetic sample is illuminated, the fluorescence intensity exhibits a characteristic polyphasic rise, known as the Kautsky effect or OJIP transient. oup.combiorxiv.org This transient reflects the progressive reduction of the electron acceptors in the photosynthetic electron transport chain, including this compound.

The key parameters derived from these measurements include:

F0 (Minimum Fluorescence): The initial, minimal fluorescence level in a dark-adapted state when the PSII reaction centers are "open" (plastoquinone A, or QA, is oxidized). psi.czoup.com

Fm (Maximum Fluorescence): The maximum fluorescence level when a saturating pulse of light is applied, transiently closing all PSII reaction centers (QA is fully reduced). psi.cz

Fv (Variable Fluorescence): The difference between Fm and F0 (Fv = Fm - F0), representing the capacity for photochemical quenching. nih.gov

The OJIP transient itself provides a detailed fingerprint of the electron transport process. The steps are designated as follows:

O to J phase: Reflects the accumulation of the reduced primary quinone acceptor, QA-. biorxiv.org

J to I phase: Represents the reduction of the plastoquinone pool. mdpi.com

I to P phase: Corresponds to the reduction of the electron acceptors downstream of the plastoquinone pool, towards photosystem I (PSI). mdpi.com

Analysis of these phases can reveal disruptions or alterations in electron flow, providing indirect but crucial information about the functional state of the this compound pool. scielo.br For instance, changes in the J-I phase can indicate modifications in the redox kinetics of the plastoquinone pool. nih.gov

Fluorescence quenching analysis further dissects the fate of absorbed light energy. Photochemical quenching (qP) is a measure of the fraction of open PSII reaction centers, which is directly related to the oxidation state of QA and the subsequent electron acceptor, the plastoquinone pool. uni-rostock.de Non-photochemical quenching (NPQ) accounts for the dissipation of excess light energy as heat, a process in which the redox state of the plastoquinone pool can also play a regulatory role. psi.cznih.gov Studies have shown that oxidized plastoquinone can act as a non-photochemical quencher of chlorophyll fluorescence. nih.govcore.ac.uk

| Parameter | Description | Significance for this compound Research |

| F0 | Minimal fluorescence in a dark-adapted state. psi.cz | Provides a baseline for assessing quenching mechanisms. Changes can indicate alterations in antenna complexes. |

| Fm | Maximum fluorescence under saturating light. psi.cz | Reflects the maximum potential for PSII photochemistry. A decrease can suggest photoinhibition or quenching by oxidized plastoquinone. core.ac.uk |

| Fv/Fm | Maximum quantum yield of PSII photochemistry. oup.com | A key indicator of photosynthetic efficiency and stress. Optimal values are around 0.83 for most plant species. oup.com |

| OJIP Transient | Polyphasic fluorescence rise upon illumination. biorxiv.org | The shape of the transient, particularly the J-I phase, provides detailed insights into the reduction kinetics of the plastoquinone pool. mdpi.comnih.gov |

| qP | Photochemical quenching coefficient. uni-rostock.de | Directly relates to the redox state of QA and the plastoquinone pool, indicating the efficiency of electron transport. |

| NPQ | Non-photochemical quenching. psi.cz | Reflects the dissipation of excess energy. The redox state of the plastoquinone pool is known to influence certain components of NPQ. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting species with unpaired electrons, such as radicals and transition metal ions. universite-paris-saclay.fr In the context of photosynthesis, EPR is invaluable for studying the paramagnetic intermediates that are formed during light-induced electron transfer.

While this compound in its fully oxidized (quinone) or fully reduced (quinol) state is diamagnetic and thus EPR-silent, the intermediate semiquinone radical (PQ•-) possesses an unpaired electron and is therefore EPR-active. Although the direct detection of the this compound semiquinone radical in vivo is challenging due to its transient nature and low concentration, EPR has been instrumental in characterizing the redox states of other components of the electron transport chain that interact directly with the plastoquinone pool.

For example, EPR is used to study the iron-sulfur centers (FA, FB, and FX) in Photosystem I, which are the terminal acceptors of electrons from the plastoquinol pool (via the cytochrome b6f complex and plastocyanin). mdpi.com By monitoring the redox state of these centers under different illumination conditions, researchers can infer the kinetics of electron flow from the reduced plastoquinone pool. mdpi.com Similarly, EPR signals from components within and around PSII, such as the stable tyrosine radical YD• and the manganese cluster of the oxygen-evolving complex, provide a detailed picture of the electron transfer events leading to the reduction of this compound. nih.govmdpi.com

| EPR Signal Source | Relation to this compound | Information Gained |

| Plastosemiquinone Radical (PQ•-) | Direct intermediate in PQ-1 reduction. | Direct detection provides information on the kinetics and thermodynamics of the two-electron reduction of PQ-1. |

| PSI Iron-Sulfur Centers (FX, FA, FB) | Terminal electron acceptors from the PQH2-1 pool. mdpi.com | The redox state of these centers, detectable by low-temperature EPR, reflects the rate of electron donation from reduced this compound. mdpi.com |

| PSII Components (e.g., YD•, Mn Cluster) | Electron donors for PQ-1 reduction. nih.gov | Characterization of their redox states provides a comprehensive understanding of the light-driven reactions that reduce the plastoquinone pool. |

Time-Resolved Absorption Spectroscopy for Electron Transfer Kinetics

Time-resolved absorption spectroscopy is a powerful technique used to monitor rapid kinetic processes by measuring changes in light absorption at specific wavelengths as a function of time after an excitation event, typically a short laser flash. This method can track the formation and decay of transient species involved in electron transfer reactions with timescales ranging from femtoseconds to seconds.

In the study of this compound, this technique allows for the direct observation of electron transfer steps. For example, the reduction of plastoquinone at the QB site of PSII involves a two-step process. acs.org Upon the first flash of light, a semiquinone anion (QB•-) is formed. After a second flash, this is further reduced and protonated to form plastoquinol (PQH2). acs.org These intermediates have distinct absorption spectra, and their formation and decay can be monitored to determine the kinetics of electron and proton transfer. acs.orgresearchgate.net

| Kinetic Phase | Timescale (approx.) | Description |

| QA•- to QB electron transfer | ~100-200 µs | Formation of the first stable semiquinone at the QB site. |

| QA•- to QB•- electron transfer | ~300-500 µs | Formation of the doubly reduced, protonated plastoquinol (PQH2). acs.org |

| PQH2 release and PQ binding | milliseconds | Exchange of the newly formed plastoquinol with an oxidized plastoquinone from the membrane pool. acs.org |

| PQH2 oxidation by Cyt b6f | milliseconds | Rate-limiting step in linear electron transport, linking PSII and PSI activity. |

Chromatographic and Mass Spectrometric Analyses

While spectroscopic methods provide dynamic functional information, chromatographic and mass spectrometric techniques are essential for the accurate identification and quantification of this compound and its various forms.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of quinones from biological samples. nih.gov The method typically involves extracting total lipids from photosynthetic tissues (e.g., spinach leaves or cyanobacterial cells), followed by separation on a reverse-phase HPLC column. omicsonline.org

Detection is most commonly achieved using a UV-Vis or a photodiode array (PDA) detector. scispace.com Oxidized this compound has a characteristic absorption maximum around 255 nm, while its reduced form, plastoquinol-1, absorbs maximally at approximately 290 nm. omicsonline.org This spectral difference allows for the simultaneous quantification of both the oxidized and reduced pools, enabling the determination of the in vivo redox state of the plastoquinone pool. scispace.com A fluorescence detector can also be used for the sensitive detection of the reduced (plastoquinol) form. scispace.com

Studies have successfully used HPLC to determine that short-chain plastoquinones like PQ-1 have lower incorporation efficiency into liposome (B1194612) membranes compared to their longer-chain counterparts (e.g., PQ-9), with a significant portion remaining in the aqueous phase. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of this compound and its Derivatives

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for the analysis of this compound. biotrial.com This technique combines the separation power of HPLC with the precise mass analysis of MS (B15284909)/MS. After chromatographic separation, molecules are ionized and their mass-to-charge ratio (m/z) is determined. In MS/MS, a specific parent ion (e.g., the protonated molecule of this compound) is selected, fragmented, and the resulting product ions are detected. This provides a structural fingerprint that confirms the identity of the analyte with very high confidence. researchgate.net

LC-MS/MS is particularly valuable for:

Confirming Identity: The protonated molecular ion for Plastoquinone-9 has been identified at m/z 749, which fragments to a characteristic product ion at m/z 151, corresponding to the quinone ring. researchgate.net

Quantifying Low-Abundance Species: The high sensitivity of LC-MS/MS is crucial for detecting and quantifying this compound in samples where it is present at very low concentrations. biotrial.com

Identifying Derivatives: This technique has been instrumental in the discovery and characterization of novel plastoquinone derivatives, such as acylated plastoquinol. nih.govnih.gov These studies identified molecules where a fatty acid is esterified to the quinol head group, revealing new metabolic pathways and functions for plastoquinone lipids. nih.gov

| Analytical Technique | Principle | Application to this compound | Key Findings |

| HPLC-UV/PDA | Separation by chromatography, detection by UV-Vis absorbance. scispace.com | Quantification of oxidized (255 nm) and reduced (290 nm) forms of PQ-1. omicsonline.org | Determination of the redox state of the PQ pool in vivo. nih.govscispace.com |

| HPLC-Fluorescence | Separation by chromatography, detection by native fluorescence. scispace.com | Sensitive quantification of the reduced form, plastoquinol-1. scispace.com | Allows for precise measurement of the reduced pool, even at low levels. |

| LC-MS/MS | Separation by LC, identification by mass-to-charge ratio and fragmentation pattern. biotrial.com | Unambiguous identification and quantification of PQ-1 and its derivatives. researchgate.netnih.gov | Discovery of novel derivatives like acyl-plastoquinol, expanding the known roles of plastoquinone. nih.govnih.gov |

Genetic and Molecular Manipulation Techniques

Genetic and molecular tools have been instrumental in elucidating the intricate pathways and regulatory networks involving this compound.

Targeted Mutagenesis and Gene Knockout Studies

Targeted mutagenesis and gene knockout studies have been pivotal in identifying and confirming the function of genes involved in the biosynthesis of plastoquinone. By disrupting specific genes in organisms like the cyanobacterium Synechocystis sp. PCC 6803 and the model plant Arabidopsis thaliana, researchers can observe the resulting phenotypic changes and their impact on plastoquinone levels. frontiersin.orgnih.govresearchgate.net